![molecular formula C10H11N5O3 B2755698 1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid CAS No. 1159988-16-5](/img/structure/B2755698.png)
1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1159988-16-5 . It has a molecular weight of 249.23 . The IUPAC name for this compound is 1-methyl-4-{[(1H-pyrazol-5-yl)methyl]amino}carbonyl}-1H-pyrazole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N5O3/c1-15-8(10(17)18)7(5-13-15)9(16)11-4-6-2-3-12-14-6/h2-3,5H,4H2,1H3,(H,11,16)(H,12,14)(H,17,18) . This code provides a detailed description of the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been successfully synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Anticancer Activity
Some hydrazine-coupled pyrazoles have shown promising anticancer activity. For instance, 4-(1,4-dimethyl-1H-pyrazol-5-yl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione showed promising activity with IC50 values 8.0 and 8.5 µM towards MCF-7 and HeLa cells, respectively .
Inhibiting Human Aldo-Keto Reductase 1C3
Docking studies revealed that 4-(1,4-dimethyl-1H-pyrazol-5-yl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione had a favorable binding energy of –9.4 kcal/mol in inhibiting the human Aldo-keto reductase 1C3 .
Synthesis of Other Compounds
This compound can be used as a reactant for the synthesis of other compounds. For example, it has been used in the synthesis of (aminomethyl)pyrazoles by reductive amination as Smoothened antagonists for hair inhibition .
Preparation of Pharmacologically Active Dialkylamino (Phenyl-1H-Pyrazolyl)Butanols
The compound has been used in the preparation of pharmacologically active dialkylamino (phenyl-1H-pyrazolyl)butanols .
Synthesis of ORL1 Receptor Antagonists
It has been used in the synthesis of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine .
properties
IUPAC Name |
2-methyl-4-(1H-pyrazol-5-ylmethylcarbamoyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3/c1-15-8(10(17)18)7(5-13-15)9(16)11-4-6-2-3-12-14-6/h2-3,5H,4H2,1H3,(H,11,16)(H,12,14)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKQOCVNLZMXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NCC2=CC=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.